

cercosporamide derivatives structure-activity relationship study

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Compound Focus: Cercosporamide

CAS No.: 131436-22-1

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Structural Rationale and Key Derivatives

Cercosporamide is a natural product that serves as a lead structure for developing new kinase inhibitors. The table below summarizes the core structural features of **cercosporamide** and the key modifications made in recent studies to develop new active compounds [1] [2].

Structural Feature (Position)	Role in Cercosporamide	Common Modifications in Derivatives	Impact on Activity
Phenol Groups (1 & 3)	Potential for hydrogen bonding with kinase ATP-binding site [1].	Methylation (to methoxy groups) [1].	Used to probe the importance of hydrogen-bonding capability; generally decreases activity [1].
Carboxamide Group (4)	Important for binding affinity [1].	Various alterations to the amide side chain [1].	Critical for maintaining potency; specific groups can modulate potency and selectivity [1].

Structural Feature (Position)	Role in Cercosporamide	Common Modifications in Derivatives	Impact on Activity
Hydroxyl Group (7)	Could promote binding to the kinase [1].	Acetylation or removal [1].	Used in Structure-Activity Relationship (SAR) studies to determine importance [1].
Acetyl Group (8)	Could promote binding to the kinase [1].	Modification or removal [1].	Used in SAR studies to determine importance [1].
Core Dibenzo[b,d]furan	Basic scaffold [1].	Simplification from the complex cercosporamide structure [1].	Retains and can enhance inhibitory activity against Pim and CLK1 kinases [1].

A 2021 study designed a series of simplified **dibenzo[b,d]furan derivatives**, maintaining the 1,3-dihydroxy and 4-carboxamide groups as crucial for activity while modifying other positions (R2, R3) to explore the structure-activity relationship [1]. Among these, **compound 44** emerged as a lead candidate [1].

Comparative Biological Activity Data

The following table summarizes the key experimental data for lead derivative **compound 44** compared to the original **cercosporamide** structure [1].

Compound	Enzyme Inhibition IC ₅₀ (nM)	Cellular Antiproliferative Activity GI ₅₀ (μM)	Target Specificity				
Compound 44	60 nM	90 nM	Pim-1	Pim-2	CLK1	MV4-11 (AML)	A549 (NSCLC)
Cercosporamide	40 nM	1.7 μM	Not Reported in Context				

Key Advantages of Derivative 44:

- **Dual Kinase Inhibition:** Potently inhibits both Pim kinases and CLK1, which can be advantageous for overcoming cancer cell resistance [1].

- **Targeted Anticancer Potency:** Shows low micromolar potency against the MV4-11 leukemia cell line, which expresses high levels of the Pim kinase targets [1].
- **In Vivo Safety Profile:** Demonstrated a good safety profile in acute toxicity testing using *Galleria mellonella* larvae, indicating a wider therapeutic window [1].

Experimental Protocols for Key Assays

The data presented in the comparison tables were generated using standard and validated experimental protocols.

1. Kinase Inhibition Assay [1]

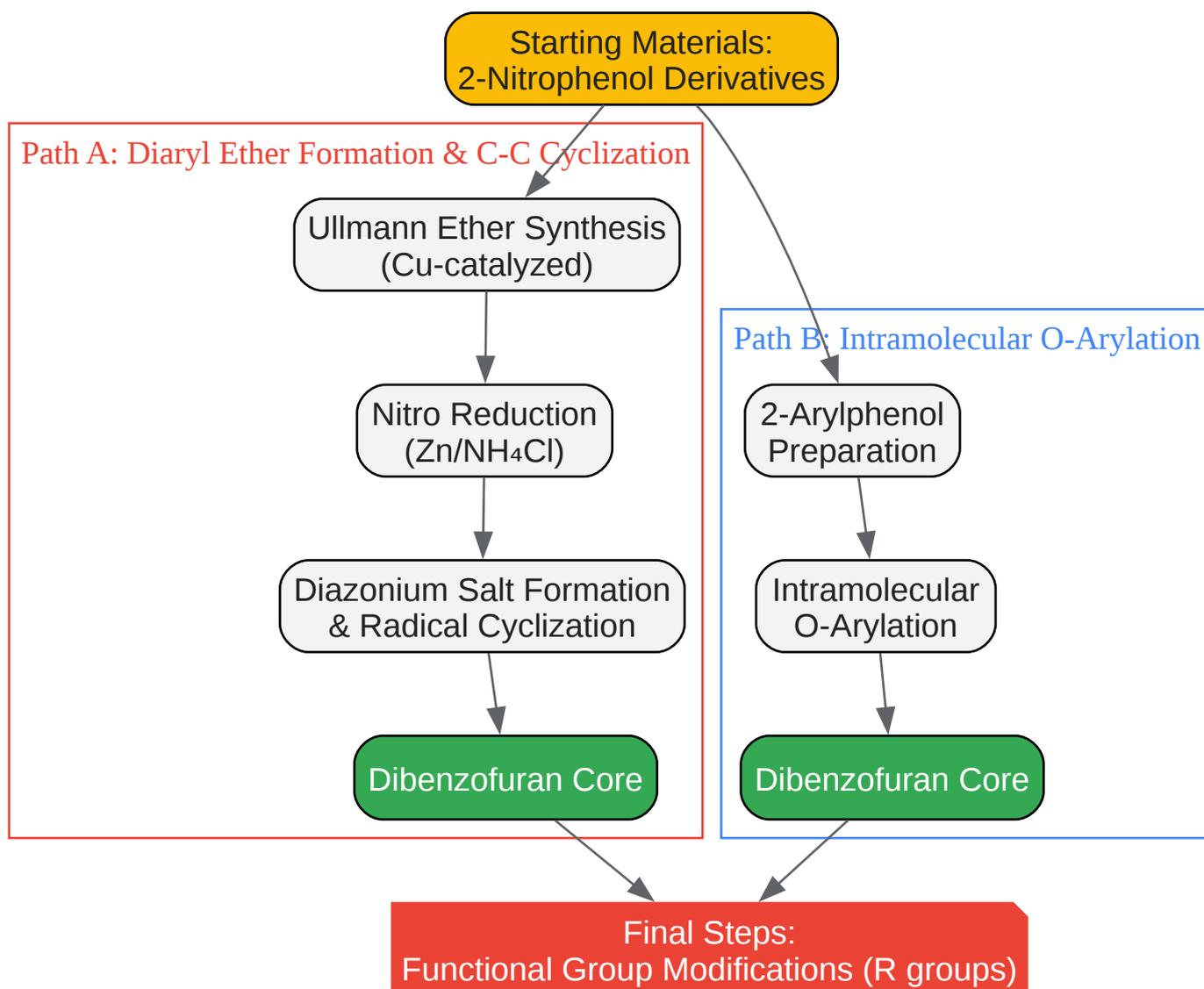
- **Purpose:** To determine the half-maximal inhibitory concentration (IC_{50}) of compounds against purified kinase enzymes.
- **Methodology:** A radiometric assay was used, measuring the transfer of the ^{33}P -phosphate from [γ - ^{33}P]-ATP to a specific substrate peptide. The reaction was carried out in a buffer optimized for each kinase. The inhibition data was fitted to a sigmoidal dose-response curve to calculate the IC_{50} values.

2. Cell-based Antiproliferative Assay (MTS Assay) [1]

- **Purpose:** To evaluate the compound's ability to inhibit the growth of cancer cell lines in culture, reported as the GI_{50} (concentration for 50% growth inhibition).
- **Methodology:** Cells were seeded in 96-well plates and treated with a range of concentrations of the test compound. After a set incubation period, the cell viability was measured by adding MTS tetrazolium compound. Metabolically active cells reduce MTS into a colored formazan product, the absorbance of which is measured. The GI_{50} is calculated from the dose-response curve.

Synthetic Pathways for Derivatives

The synthesis of dibenzofuran derivatives like compound 44 often relies on classic organic chemistry methods. The workflow below outlines the two primary strategies used to construct the core dibenzofuran scaffold.

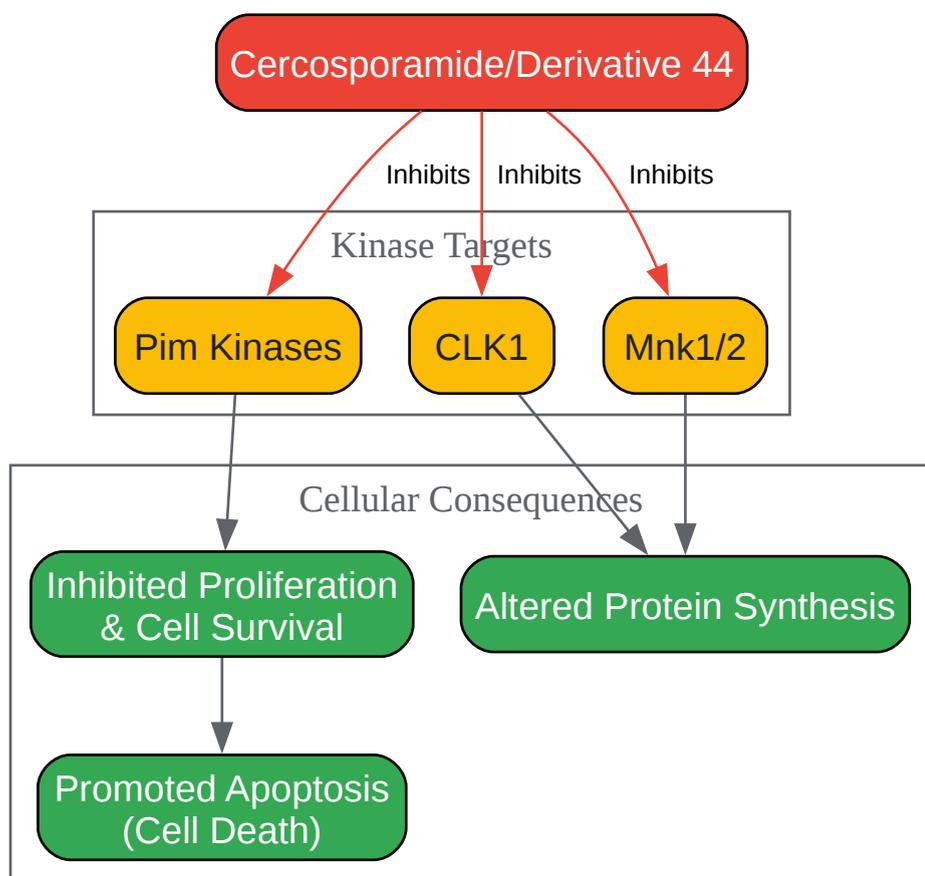


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The primary challenge in Path A is the sensitivity of the initial Ullmann ether synthesis to steric hindrance near the reaction site [1]. Path B can offer a more direct route but depends on the accessibility of the precursor materials.

Mechanism of Action and Signaling Pathways

Cercosporamide and its advanced derivative, compound 44, exert anticancer effects by simultaneously inhibiting multiple kinases. The following diagram illustrates how inhibiting these kinase targets disrupts crucial pro-survival and proliferation signaling pathways in cancer cells.



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- **Pim Kinase Inhibition:** Pim kinases are overexpressed in many cancers and promote cell survival and proliferation. Inhibiting them directly disrupts these signals, leading to cancer cell death [1].
- **CLK1 Inhibition:** CLK1 regulates RNA splicing by phosphorylating proteins in the spliceosome. Inhibition by compound 44 can lead to mis-splicing of key genes, further stressing cancer cells [1].
- **Mnk Inhibition (Cercosporamide):** **Cercosporamide** potently blocks Mnk kinase activity, preventing the activation of the translation initiation factor eIF4E. This suppresses the production of proteins that drive tumor growth and progression [1] [3].

Conclusion for Researchers

In summary, the strategic simplification of the **cercosporamide** structure has led to promising dibenzofuran derivatives with a clear SAR.

- **Lead Compound 44** represents a significant advance as a **dual Pim/CLK1 inhibitor** with potent enzyme inhibition, selective anticancer activity against relevant models (like MV4-11 AML cells), and

an initial in vivo safety profile [1].

- The **1,3-dihydroxy and 4-carboxamide groups** on the dibenzofuran core are critical for activity, while modifications at other positions (7 and 8) help refine potency and properties [1].

This comparative guide highlights that derivative 44 is a strong candidate for further preclinical development, particularly for hematological malignancies like Acute Myeloid Leukemia.

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